N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide, also known as BTTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTTP is a white crystalline powder that is soluble in organic solvents and is used as an analytical reagent in several studies.
Wirkmechanismus
The mechanism of action of N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide is not well understood. However, it is believed that the compound interacts with specific receptors in the brain and central nervous system, leading to changes in neurotransmitter levels and activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in organic solvents. However, the compound is relatively expensive and requires specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide, including its use as a potential therapeutic agent for neurological disorders, its application in the development of new analytical techniques, and its use in the synthesis of new compounds with potential pharmaceutical applications.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide involves the reaction of 2-bromo-4-trifluoromethylbenzaldehyde and 3-phenylpropanoic acid in the presence of a catalyst and a solvent. The reaction is carried out under controlled temperature and pressure conditions to obtain high yields of the product.
Wissenschaftliche Forschungsanwendungen
N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide has been extensively studied for its potential applications in various fields, including analytical chemistry, pharmaceuticals, and biotechnology. It is used as a reagent in several analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of various compounds.
Eigenschaften
Molekularformel |
C16H13BrF3NO |
---|---|
Molekulargewicht |
372.18 g/mol |
IUPAC-Name |
N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H13BrF3NO/c17-13-10-12(16(18,19)20)7-8-14(13)21-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,21,22) |
InChI-Schlüssel |
RSKVQSVVWMPPHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)C(F)(F)F)Br |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.